N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide
Overview
Description
N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a sulfonyl group, a nitrophenyl group, and a phenylethyl group attached to a glycinamide backbone. It has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the sulfonyl, nitrophenyl, and phenylethyl groups through various coupling reactions. Common reagents used in these steps include sulfonyl chlorides, nitrobenzenes, and phenylethylamines. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N2-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly as a potential COX-2 inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. For instance, its potential as a COX-2 inhibitor suggests that it may bind to the active site of the cyclooxygenase-2 enzyme, thereby inhibiting its activity and reducing inflammation. The presence of the nitrophenyl group may also contribute to its antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
- N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
- N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
Comparison: Compared to these similar compounds, N2-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide is unique due to the presence of the phenylethyl group, which may enhance its biological activity and specificity. The combination of the sulfonyl, nitrophenyl, and phenylethyl groups provides a distinct chemical profile that can be leveraged for various applications .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-18-10-12-22(13-11-18)32(30,31)25(15-14-19-6-3-2-4-7-19)17-23(27)24-20-8-5-9-21(16-20)26(28)29/h2-13,16H,14-15,17H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXCZYIHLWZIOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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